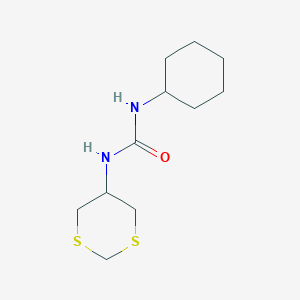

1-Cyclohexyl-3-(1,3-dithian-5-yl)urea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33024-67-8 |

|---|---|

Molecular Formula |

C11H20N2OS2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

1-cyclohexyl-3-(1,3-dithian-5-yl)urea |

InChI |

InChI=1S/C11H20N2OS2/c14-11(12-9-4-2-1-3-5-9)13-10-6-15-8-16-7-10/h9-10H,1-8H2,(H2,12,13,14) |

InChI Key |

WPGWJFXWFYDTLR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2CSCSC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclohexyl 3 1,3 Dithian 5 Yl Urea

Convergent Synthesis Approaches

Convergent synthesis represents a highly efficient strategy for complex molecule construction. For 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea, this approach involves the separate preparation of the cyclohexylurea (B1359919) and the 1,3-dithian-5-yl precursors, followed by their strategic coupling.

Assembly of the Cyclohexylurea Moiety Precursors

The primary precursor for introducing the cyclohexylurea moiety is cyclohexyl isocyanate. This reactive intermediate is typically synthesized from cyclohexylamine (B46788). A common industrial and laboratory method involves the reaction of cyclohexylamine with a phosgene (B1210022) equivalent, such as triphosgene, often in an inert solvent like toluene. The reaction proceeds by first forming an amine salt with an acid, which is then treated with the phosgenating agent. google.com

Another approach involves the Curtius rearrangement, where a cyclohexanecarboxylic acid derivative is converted to an acyl azide (B81097). Upon heating, this intermediate rearranges to form cyclohexyl isocyanate. nih.gov This method avoids the direct use of highly toxic phosgene.

| Precursor | Reagent | Product | Key Features |

| Cyclohexylamine | Triphosgene / HCl | Cyclohexyl isocyanate | High yield, suitable for large scale. google.com |

| Cyclohexanecarbonyl azide | Heat (Thermal Rearrangement) | Cyclohexyl isocyanate | Phosgene-free route. nih.gov |

Construction of the 1,3-Dithian-5-yl Building Block

The 1,3-dithian-5-yl building block, specifically 1,3-dithian-5-amine (B6142335), is the key coupling partner for cyclohexyl isocyanate. The synthesis of the 1,3-dithiane (B146892) ring is a well-established process. It generally involves the acid-catalyzed condensation of 1,3-propanedithiol (B87085) with a carbonyl compound. orgsyn.orgorganic-chemistry.org

To obtain the desired 5-amino substituted dithiane, a plausible synthetic route would start from a functionalized three-carbon precursor, such as 2-amino-1,3-propanediol (B45262) or serinol. This precursor can be reacted with a formaldehyde (B43269) equivalent (e.g., paraformaldehyde or dimethoxymethane) and 1,3-propanedithiol under acidic conditions. More commonly, the amino group would need to be protected with a suitable protecting group (e.g., Boc or Cbz) prior to the cyclization reaction to prevent unwanted side reactions. The final step would be the deprotection of the amine.

Plausible Synthetic Scheme for 1,3-Dithian-5-amine:

Protection: Reaction of 2-amino-1,3-propanediol with a protecting agent like Di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield a protected amino-diol.

Thioacetalization: The protected amino-diol is then converted to a dithiane. This can be achieved by first oxidizing the diol to the corresponding dialdehyde (B1249045) or diketone, followed by reaction with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. orgsyn.org

Deprotection: Removal of the protecting group (e.g., using trifluoroacetic acid for a Boc group) to yield the final 1,3-dithian-5-amine.

Coupling Strategies for Target Compound Formation

The final step in the convergent synthesis is the formation of the urea (B33335) bond. The most direct and widely used method is the reaction of an isocyanate with a primary amine. researchgate.net In this case, cyclohexyl isocyanate is reacted with 1,3-dithian-5-amine. The reaction is typically rapid and high-yielding, often carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. prepchem.comprepchem.com The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate, leading directly to the formation of the this compound product.

| Reactant 1 | Reactant 2 | Solvent | Product |

| Cyclohexyl isocyanate | 1,3-Dithian-5-amine | Dichloromethane (DCM) | This compound |

| Cyclohexyl isocyanate | 1,3-Dithian-5-amine | Tetrahydrofuran (THF) | This compound |

Component-Based Synthesis Paradigms

These approaches aim to form the urea linkage from more fundamental components, often in a single pot, and frequently employ catalysts to improve efficiency and avoid hazardous reagents like phosgene.

Catalyst-Mediated Urea Bond Formation

Modern synthetic chemistry has developed numerous catalytic methods to form urea bonds directly from amines and a carbonyl source, bypassing the need to isolate isocyanate intermediates.

Oxidative Carbonylation: This method involves the reaction of cyclohexylamine and 1,3-dithian-5-amine with carbon monoxide (CO) in the presence of an oxidant and a transition metal catalyst (e.g., palladium, ruthenium). nih.gov The catalyst facilitates the insertion of CO between the two amine molecules.

Phosgene-Free Carbonylating Agents: Safer alternatives to phosgene, such as N,N'-Carbonyldiimidazole (CDI), are widely used. nih.gov In this two-step, one-pot procedure, one amine (e.g., cyclohexylamine) first reacts with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of the second amine (1,3-dithian-5-amine) displaces the imidazole (B134444) to form the unsymmetrical urea.

Direct Synthesis from CO₂: Increasingly, carbon dioxide is being utilized as a green and safe C1 source for urea synthesis. organic-chemistry.orgorganic-chemistry.org This transformation typically requires a catalyst and dehydrating conditions to drive the reaction between the two amines and CO₂ toward the urea product. scholaris.ca

Hypervalent Iodine Reagents: A metal-free approach involves the use of hypervalent iodine reagents, such as PhI(OAc)₂, to mediate the coupling of an amide with an amine. mdpi.com While not a direct two-amine coupling, this method could be adapted to form the target urea derivative.

| Amine 1 | Amine 2 | Carbonyl Source | Catalyst/Reagent |

| Cyclohexylamine | 1,3-Dithian-5-amine | Carbon Monoxide (CO) / Oxidant | Palladium or Ruthenium complexes |

| Cyclohexylamine | 1,3-Dithian-5-amine | N,N'-Carbonyldiimidazole (CDI) | None (stoichiometric reagent) |

| Cyclohexylamine | 1,3-Dithian-5-amine | Carbon Dioxide (CO₂) | Dehydrating agent / Catalyst |

Multi-Component Reactions for Urea Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer high atom economy and efficiency. organic-chemistry.org While no specific MCR has been reported for this compound, general MCR strategies for unsymmetrical ureas could be applied.

A potential MCR approach could involve the reaction of cyclohexylamine, an isocyanide (as a CO surrogate), and 1,3-dithian-5-amine, mediated by a suitable catalyst. Another strategy involves the Ugi or Passerini reactions, which, while not directly forming ureas, can produce complex structures that could be subsequently converted to the target molecule. The Biginelli reaction is a well-known MCR that produces a cyclic urea structure, highlighting the power of MCRs in synthesizing urea-containing molecules, though its direct application here is limited. researchgate.net The development of a specific MCR for this target would represent a novel and highly efficient synthetic pathway.

Methods for Dithiane Ring Synthesis and Functionalization

The synthesis of this compound relies critically on the formation and appropriate functionalization of the 1,3-dithiane heterocyclic system. The 1,3-dithiane ring is a six-membered saturated heterocycle containing two sulfur atoms at positions 1 and 3. Methodologies for its synthesis are well-established, and specific strategies have been developed to introduce functional groups at various positions on the ring, with the C5 position being of paramount importance for the synthesis of the target urea derivative.

General Synthesis of the 1,3-Dithiane Ring

The most common and direct method for the synthesis of the 1,3-dithiane ring is the acid-catalyzed thioacetalization of a carbonyl compound with propane-1,3-dithiol. organic-chemistry.org For the unsubstituted 1,3-dithiane, formaldehyde is the required carbonyl component. orgsyn.org Due to the gaseous nature of formaldehyde, surrogates such as paraformaldehyde or dimethoxymethane (B151124) (methylal) are often employed for convenience. orgsyn.org

The reaction involves the nucleophilic attack of the thiol groups of propane-1,3-dithiol onto the carbonyl carbon, followed by cyclization and dehydration to form the stable six-membered ring. A variety of Brønsted and Lewis acid catalysts can be employed to facilitate this conversion. organic-chemistry.org The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity. researchgate.net

A typical procedure involves reacting propane-1,3-dithiol with dimethoxymethane in a solvent like chloroform, catalyzed by boron trifluoride etherate. orgsyn.org Other catalysts have also been shown to be effective, sometimes under solvent-free conditions, which aligns with green chemistry principles. researchgate.net

Table 1: Selected Catalysts for the Synthesis of 1,3-Dithianes from Carbonyls and Propane-1,3-dithiol

| Catalyst | Typical Conditions | Reference |

|---|---|---|

| Boron trifluoride etherate (BF₃·OEt₂) | Refluxing Chloroform | orgsyn.org |

| Tungstophosphoric acid (H₃PW₁₂O₄₀) | Solvent-free | organic-chemistry.org |

| Yttrium triflate (Y(OTf)₃) | Solvent | organic-chemistry.org |

| Iodine (I₂) | Solvent-free or in solvent | organic-chemistry.org |

| Tungstate Sulfuric Acid (TSA) | Solvent-free | researchgate.net |

Functionalization at the C5-Position

To synthesize the precursor for this compound, an amino group must be introduced at the C5 position of the dithiane ring. This can be achieved through two primary strategies: either by constructing the ring from a pre-functionalized three-carbon backbone or by functionalizing the ring after its formation.

This approach involves starting with a propane-1,3-dithiol derivative that already contains the desired functional group, or a precursor to it, at the central carbon (C2). This substituted dithiol is then cyclized with formaldehyde or a surrogate to yield the 5-substituted 1,3-dithiane directly.

A key precursor for this strategy is 2-amino-1,3-propanedithiol . The synthesis of this compound has been reported, providing a direct route to 1,3-dithian-5-amine upon cyclization. nih.gov An alternative pathway involves starting with the more readily available 2-amino-1,3-propanediol (serinol). rsc.orgchemicalbook.com The diol can be chemically converted to the corresponding dithiol, for instance, by converting the hydroxyl groups into a better leaving group (e.g., tosylates) followed by substitution with a thiol-containing nucleophile.

Another viable precursor is 1,3-dimercapto-2-propanol . This compound can be synthesized and then cyclized with formaldehyde to produce 1,3-dithian-5-ol. The resulting alcohol can then be converted into the target amine through several standard synthetic transformations:

Mitsunobu Reaction: Direct conversion of the alcohol to a protected amine (e.g., using phthalimide).

Mesylation/Tosylation and Substitution: Activation of the alcohol as a mesylate or tosylate, followed by nucleophilic substitution with an azide salt (e.g., NaN₃). The resulting azide is then reduced to the primary amine using reagents like LiAlH₄ or H₂/Pd.

An alternative and powerful strategy involves the synthesis of 1,3-dithian-5-one (B3055365) as a key intermediate. This ketone can be prepared by the oxidation of 1,3-dithian-5-ol. Once the ketone is formed, the amino group can be introduced via reductive amination. masterorganicchemistry.com

In this two-step process:

Imine/Enamine Formation: 1,3-dithian-5-one is reacted with an ammonia (B1221849) source (such as ammonia itself or ammonium (B1175870) acetate) to form an intermediate imine or enamine in situ.

Reduction: This intermediate is then reduced without isolation to yield 1,3-dithian-5-amine. A key advantage of this method is the availability of mild reducing agents that can selectively reduce the C=N double bond in the presence of the ketone, or that are added in a one-pot procedure. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this transformation, but other borohydride (B1222165) reagents are also effective. purdue.edursc.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Characteristics | Reference |

|---|---|---|---|

| Sodium cyanoborohydride | NaBH₃CN | Mild reductant; stable in weakly acidic conditions suitable for imine formation. | masterorganicchemistry.com |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Mild and less toxic alternative to NaBH₃CN; often used for one-pot reactions. | masterorganicchemistry.com |

| Triethylamine-borane complex | BH₃·NEt₃ | Acts as both a catalyst for imine formation and the reductant. | rsc.org |

| Catalytic Hydrogenation | H₂/Catalyst | Uses hydrogen gas with a metal catalyst (e.g., Pd, Pt, Raney Ni). | masterorganicchemistry.com |

Both strategies provide viable pathways to 1,3-dithian-5-amine, the crucial precursor required for the subsequent urea formation step in the synthesis of this compound.

Reactivity and Chemical Transformations of 1 Cyclohexyl 3 1,3 Dithian 5 Yl Urea

Reactivity Profiles of the Urea (B33335) Moiety

The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, exhibits a rich and varied reactivity. The nitrogen atoms' lone pairs are delocalized into the carbonyl group, which influences the reactivity of the N-H protons and the carbonyl carbon.

The N-H protons of the urea group in 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea are acidic and can be deprotonated by a strong base. The resulting anion can participate in various nucleophilic reactions. Furthermore, these N-H bonds are capable of forming strong intermolecular hydrogen bonds, which can influence the compound's physical properties and its interactions with other molecules.

The carbonyl group is susceptible to attack by strong nucleophiles. Additionally, the urea functionality can undergo reactions with electrophiles such as isocyanates to form biuret (B89757) structures. Hindered trisubstituted ureas have been shown to act as masked isocyanates, undergoing substitution reactions with a range of nucleophiles under neutral conditions.

| Functional Group | Type of Reaction | Reagents/Conditions | Products |

| N-H Protons | Deprotonation | Strong Base | Urea Anion |

| N-H Protons | Hydrogen Bonding | Polar Solvents, Other H-bond acceptors/donors | Supramolecular assemblies |

| Carbonyl Group | Nucleophilic Addition | Strong Nucleophiles | Addition Products |

| Urea Moiety | Reaction with Isocyanates | R-NCO | Biurets |

Reactivity Profiles of the 1,3-Dithiane (B146892) Moiety

The 1,3-dithiane ring is a versatile functional group in organic synthesis, primarily utilized as a masked carbonyl group. Its reactivity is centered around the acidity of the C2 protons, the chemistry of the sulfur atoms, and methods for its removal to regenerate the carbonyl functionality.

Carbanion Generation and Electrophilic Reactions

The protons at the C2 position of the 1,3-dithiane ring are significantly more acidic (pKa ≈ 31) than those of a typical methylene (B1212753) group, a consequence of the stabilization of the resulting carbanion by the adjacent sulfur atoms. Current time information in Merrimack County, US. This acidity allows for deprotonation by strong bases, such as n-butyllithium, to generate a potent nucleophile known as a 2-lithio-1,3-dithiane. researchgate.netorganic-chemistry.org

This carbanion can react with a wide array of electrophiles, facilitating the formation of new carbon-carbon bonds. uwindsor.ca These reactions are fundamental to the concept of "umpolung" or polarity inversion, where the normally electrophilic carbonyl carbon is transformed into a nucleophilic species.

| Electrophile | Product Type |

| Alkyl Halides | 2-Alkyl-1,3-dithianes |

| Aldehydes and Ketones | α-Hydroxyketone precursors |

| Epoxides | β-Hydroxyketone precursors |

| Carboxylic Acid Derivatives | Acyl dithianes |

Redox Chemistry of the Sulfur Atoms

The sulfur atoms in the 1,3-dithiane ring can undergo oxidation to form sulfoxides and sulfones. cardiff.ac.uknih.govnih.govresearchgate.netbohrium.com The oxidation state of the sulfur can influence the stability and reactivity of the ring, as well as the conditions required for its subsequent cleavage. For instance, oxidation can facilitate the deprotection of the dithiane group under milder conditions. The sulfur atoms can also be involved in redox-dependent regulation of biological pathways. nih.gov

Selective Deprotection and Ring Modifications

The 1,3-dithiane group is valued as a protecting group for carbonyls due to its stability under both acidic and basic conditions. nih.govresearchgate.net Its removal, or deprotection, to regenerate the parent carbonyl compound is a crucial step in many synthetic sequences. A variety of reagents and conditions have been developed for this transformation, often involving oxidative or hydrolytic cleavage. The choice of deprotection method can be critical to avoid affecting other sensitive functional groups within the molecule, such as the urea moiety in this compound. organic-chemistry.orgorganic-chemistry.org

| Deprotection Reagent/Method | Conditions | Notes |

| Mercury(II) salts (e.g., HgCl₂, Hg(NO₃)₂) | Aqueous or solid-state | High yielding but toxic. nih.govresearchgate.net |

| N-Halosuccinimides (e.g., NBS, NCS) | Aqueous organic solvents | Oxidative cleavage. acs.org |

| Iodine and Hydrogen Peroxide | Aqueous micellar system | Mild and environmentally friendly. organic-chemistry.org |

| o-Iodoxybenzoic acid (IBX) | Water, room temperature | Neutral conditions. organic-chemistry.org |

| Selectfluor™ | Acetonitrile/water | Mild and efficient. organic-chemistry.org |

Intramolecular and Intermolecular Reaction Pathways

Intramolecular Reactions:

An intriguing possibility is the intramolecular cyclization, which could be initiated by the deprotonation of one of the urea's N-H protons. The resulting nitrogen anion could potentially attack one of the carbon atoms of the dithiane ring, particularly if a leaving group is present or can be induced. For instance, if the dithiane ring were to be activated, such as through oxidation of the sulfur atoms, it might become more susceptible to nucleophilic attack by the urea nitrogen. Such a cyclization would lead to the formation of a novel heterocyclic system. The feasibility of such a reaction would depend on the ring size of the resulting cyclic product and the geometric constraints of the molecule.

Intermolecular Reactions:

On an intermolecular level, the N-H protons of the urea moiety are capable of acting as hydrogen bond donors, while the carbonyl oxygen and the sulfur atoms of the dithiane ring can act as hydrogen bond acceptors. This could lead to the formation of self-assembled structures, such as dimers or larger aggregates, in the solid state or in non-polar solvents. These hydrogen bonding interactions can significantly influence the compound's physical properties, such as its melting point and solubility.

Furthermore, in the presence of suitable reagents, intermolecular reactions between two molecules of this compound could occur. For example, under conditions that favor the formation of an isocyanate from the urea moiety, this could react with the N-H group of another molecule to form a more complex urea derivative.

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Elucidation (e.g., high-resolution NMR, advanced mass spectrometry)

No published data is available.

X-ray Crystallography and Solid-State Architectural Analysis

No crystallographic data has been reported.

Conformational Dynamics and Preferred Orientations

No computational or experimental studies on the conformational dynamics are available.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations (e.g., DFT, ab initio calculations)

Quantum chemical methods are instrumental in elucidating the electronic properties and energetic landscapes of molecules. For 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea, Density Functional Theory (DFT) and ab initio calculations would be invaluable for understanding its intrinsic chemical nature.

The electronic structure of this compound is dictated by the interplay of its constituent functional groups. The urea (B33335) moiety exhibits a degree of conformational restriction due to the delocalization of nonbonded electrons on the nitrogen atoms into the adjacent carbonyl group, resulting in three resonance structures. nih.gov X-ray diffraction studies of related N,N'-diaryl-N,N'-dialkyl ureas have shown that the urea nitrogens adopt a geometry intermediate between trigonal and tetrahedral, with nonplanar amide groups. nih.gov

DFT calculations on related sulfur-containing heterocycles and macrocyclic compounds have been used to analyze their molecular and electronic structures. nih.govmdpi.com For this compound, DFT would likely reveal significant electron density on the oxygen and sulfur atoms, making them key sites for intermolecular interactions. The carbon atoms of the carbonyl group and the dithiane ring would exhibit electrophilic character. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, which are crucial for understanding reactivity, would likely be localized on the urea and dithiane moieties, respectively. nih.gov

A Natural Bond Orbital (NBO) analysis could provide deeper insights into the specific donor-acceptor interactions within the molecule. For instance, in analogous dithiane diols, stereoelectronic effects, such as LP2X→ σ*S1-C2 electron delocalization (where X=O, S, Se), have been shown to stabilize certain conformers. dntb.gov.ua Similar hyperconjugative interactions would be expected in this compound, influencing its conformational preferences.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Basis of Prediction |

| Nitrogen Atom Geometry | Intermediate between trigonal and tetrahedral | X-ray data of N,N'-diaryl-N,N'-dialkyl ureas nih.gov |

| Amide Group Planarity | Nonplanar distortion | X-ray data of N,N'-diaryl-N,N'-diethylurea nih.gov |

| Key Nucleophilic Sites | Urea oxygen, dithiane sulfur atoms | General principles of electronic structure |

| Key Electrophilic Sites | Urea carbonyl carbon, dithiane ring carbons | General principles of electronic structure |

| HOMO Localization | Likely on the urea moiety | DFT studies on substituted diarylureas nih.gov |

| LUMO Localization | Likely on the dithiane moiety | DFT studies on sulfur-containing heterocycles nih.gov |

The conformational landscape of this compound is complex due to the flexibility of the cyclohexyl and dithiane rings, as well as rotation around the C-N bonds of the urea linkage. Computational studies on N,N'-aryl ureas using methods like DFT-D and M06-2X have highlighted a dynamic conformational behavior, though often favoring a predominant isomer. nih.gov

The 1,3-dithiane (B146892) ring also adopts a chair conformation, and the position of the urea substituent will determine its conformational stability. Ab initio SCF calculations on sulfur-containing compounds like thioacrolein (B1219185) and thioglyoxal have been used to determine the relative stabilities of their conformers. sonar.ch For this compound, a comprehensive conformational search using quantum chemical methods would be necessary to identify the global minimum energy structure and the energy barriers between different conformers.

Table 2: Predicted Relative Stabilities of Conformers based on Analogous Systems

| Molecular Fragment | Predicted Stable Conformation | Predicted Energy Difference (if applicable) | Basis of Prediction |

| Cyclohexyl Ring | Chair | - | General principles of conformational analysis |

| Dithiane Ring | Chair | - | General principles of conformational analysis |

| Cyclohexyl-Urea Linkage | Folded conformation may be preferred | ~2.1 kcal/mol more stable than extended | DFT on 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide mdpi.com |

| Urea C-N Bonds | Predominantly one isomer, but dynamic behavior | - | DFT-D, M06-2X studies on N,N'-aryl ureas nih.gov |

Theoretical studies are crucial for elucidating reaction mechanisms. For urea and its derivatives, DFT calculations have been employed to study hydrolysis, pyrolysis, and reactions with amines. nih.govresearchgate.netresearchgate.net The non-enzymatic hydrolysis of urea, for example, has been shown to have high activation barriers, proceeding through acid-catalyzed, base-catalyzed, or neutral pathways. nih.gov

For this compound, potential reactions could include nucleophilic attack at the carbonyl carbon, reactions involving the dithiane ring (e.g., oxidation of the sulfur atoms), or reactions at the N-H protons of the urea group. DFT studies could model the transition states and intermediates of these reactions to determine the most favorable pathways and predict reaction kinetics. For instance, in the context of copolymerization reactions, DFT has been used to understand the role of urea as a hydrogen-bond donor in activating monomers and stabilizing reaction intermediates. mdpi.com This hydrogen-bonding capability would also be a key factor in the reactivity of this compound.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, including solvents and biological macromolecules. MD simulations of urea in aqueous solutions have been extensively used to understand its effect on water structure and its role as a protein denaturant. researchgate.netresearchgate.netnjit.edu These studies have shown that urea can interact with proteins both directly, through hydrogen bonding and van der Waals interactions, and indirectly, by altering the properties of the surrounding water. researchgate.netnjit.edu

For this compound, MD simulations could be used to study its aggregation behavior, its partitioning between different solvent phases, and its binding to potential biological targets. The urea moiety is capable of forming strong hydrogen bonds, acting as both a donor and an acceptor. nih.gov The cyclohexyl group provides a bulky, lipophilic region, while the dithiane ring offers additional sites for hydrogen bonding and other non-covalent interactions. The interplay of these interactions would govern the molecule's behavior in complex environments.

Simulations have also revealed that urea can form stacking-like interactions with aromatic side chains in proteins. nih.gov Although this compound lacks an aromatic ring, the potential for other non-covalent interactions, such as C-H···π or sulfur-involved interactions, with biological targets could be explored through MD simulations.

Prediction of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. For a molecule like this compound, QSAR studies could be employed to predict its potential biological activities by comparing its structural features to those of known active compounds.

QSAR models have been developed for various classes of compounds containing cyclohexyl and heterocyclic moieties. For example, QSAR studies on cyclohexane-1,3-dione derivatives have identified key molecular descriptors, such as hydrogen bond acceptors, polar surface area, and electronic energies (EHOMO and ELUMO), that correlate with their biological activity against non-small-cell lung cancer. nih.govacs.org Similarly, 3D-QSAR studies on tetrahydropyrimidine (B8763341) analogs have been used to guide the design of new anti-inflammatory agents. researchgate.net

To develop a QSAR model for this compound and its analogs, a set of structurally diverse compounds with measured biological activity would be required. Molecular descriptors would then be calculated for each compound, and statistical methods would be used to build a model that relates these descriptors to the observed activity. Such a model could then be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

Advanced Research Applications and Potentials

Contributions to Retrosynthetic Strategies in Complex Molecule Synthesis

There is no specific information available in the scientific literature detailing the use of 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea in retrosynthetic analysis or the synthesis of complex molecules.

However, the 1,3-dithiane (B146892) moiety is a cornerstone of modern retrosynthetic analysis. journalspress.com It is widely recognized as a versatile masked carbonyl group, specifically an acyl anion equivalent. journalspress.com The acidity of the protons at the C2 position allows for deprotonation with a strong base, such as n-butyllithium, to form a nucleophilic carbanion. youtube.com This nucleophile can then participate in carbon-carbon bond-forming reactions with various electrophiles. youtube.com Subsequent hydrolysis of the dithiane, often mediated by mercury(II) salts, regenerates the carbonyl group. youtube.com This "umpolung" or reversal of polarity of the carbonyl carbon is a powerful strategy in the synthesis of complex organic molecules. journalspress.com

Theoretically, the 1,3-dithian-5-yl portion of the target molecule could be envisioned as a synthon in a larger synthetic strategy, although the presence of the urea (B33335) functionality might influence its reactivity and solubility.

Development as a Ligand in Coordination Chemistry

No published studies have explored this compound as a ligand in coordination chemistry.

Generally, urea derivatives can act as ligands, coordinating to metal centers through the carbonyl oxygen or, less commonly, the nitrogen atoms. The sulfur atoms within the 1,3-dithiane ring also present potential coordination sites for soft metals. Dithiolate ligands, which share the sulfur-based coordination motif, are known to form stable complexes with a variety of metals, including lanthanides. researchgate.net The specific geometry and electronic properties of this compound would dictate its binding preferences and the stability of any resulting metal complexes.

Utility in Supramolecular Assembly and Host-Guest Systems

There is no available research on the application of this compound in supramolecular chemistry.

Role as a Catalyst or Co-Catalyst in Organic Transformations

The role of this compound as a catalyst or co-catalyst has not been investigated in the scientific literature.

Urea and thiourea (B124793) derivatives have emerged as important organocatalysts, particularly in reactions that benefit from hydrogen bonding to activate substrates or stabilize transition states. The bifunctional nature of the urea moiety (both hydrogen bond donor and acceptor) is key to its catalytic activity. While the specific catalytic potential of the target molecule is unknown, its structural features are consistent with those of other urea-based organocatalysts.

Application as a Scaffold for Rational Drug Design

While there is no specific drug design research focused on this compound, its constituent parts are highly relevant in medicinal chemistry. The urea moiety is a privileged scaffold in drug discovery, known for its ability to form critical hydrogen bonds with protein targets such as kinases and enzymes. nih.govfrontiersin.orgmdpi.com

No studies have specifically evaluated the enzyme inhibitory activity of this compound.

A series of 5-nitrofuran-2-yl-thiadiazole compounds linked to different cyclohexyl-2-(phenylamino)acetamides were designed and synthesized, showing good inhibitory potential against urease with IC50 values in the range of 0.94 - 6.78 μM. nih.gov

| Compound Class | Target Enzyme | Key Structural Feature |

| Cyclohexyl and Adamantyl Ureas | Soluble Epoxide Hydrolase | Urea, Cyclohexyl |

| Cyclohexyl-2-(phenylamino)acetamides | Urease | Cyclohexyl |

The use of this compound as a biomolecular interaction probe has not been reported.

Designing a molecule as a probe for studying biomolecular interactions often involves incorporating a reporter group (e.g., a fluorophore or a radiolabel) or a reactive group for covalent modification. The scaffold of this compound could potentially be modified for such purposes. The inherent binding capabilities of the urea and the specific steric properties of the cyclohexyl and dithiane groups could be leveraged to create probes targeted at specific protein binding sites.

Precursors for Advanced Pharmaceutical Intermediates

The urea functionality is a cornerstone in modern drug discovery, present in a multitude of bioactive compounds and clinically approved therapies. nih.govnih.gov The ability of the urea group to form stable hydrogen bonds with biological targets is a key factor in its widespread use in medicinal chemistry. nih.gov Compounds incorporating a urea moiety are explored for a wide array of therapeutic applications, including as anticancer, antibacterial, anticonvulsant, and anti-HIV agents. nih.gov

This compound, as a derivative of urea, is positioned as a valuable intermediate in the synthesis of more complex and advanced pharmaceutical compounds. It serves as a versatile building block, with its potential applications suggested by its known reactivity and the pharmacological activities of related structures. lookchem.com While specific, detailed research on this exact compound as a precursor is not extensively documented in publicly available literature, its constituent parts suggest several avenues for its utility.

The compound is noted as a reagent in organic synthesis, particularly for the formation of carbamates and other nitrogen-containing molecules. lookchem.com This reactivity is fundamental to its role as a pharmaceutical intermediate. Furthermore, preliminary information suggests potential pharmacological properties such as anticonvulsant and antihypertensive effects, indicating its potential as a scaffold for developing treatments for central nervous system disorders. lookchem.com The synthesis of various urea derivatives for therapeutic use often involves the reaction of amines with isocyanates or phosgene (B1210022) equivalents, a process where this compound could be a key starting material or an intermediate. nih.gov

The 1,3-dithiane ring within the molecule is a particularly useful functional group in organic synthesis. It can serve as a protected form of a carbonyl group, which can be deprotected under specific conditions to reveal a reactive aldehyde or ketone. This "masked functionality" allows for complex molecular architectures to be assembled without unwanted side reactions, a crucial strategy in the multi-step synthesis of many modern drugs.

Table 1: Potential Pharmaceutical Applications of Urea Derivatives

| Therapeutic Area | Examples of Urea-Based Drugs or Investigational Compounds |

|---|---|

| Oncology | Sorafenib, Regorafenib |

| Diabetes | Glibenclamide |

| Infectious Diseases | Zileuton (anti-inflammatory with relevance to infectious processes) |

This table presents general examples of urea derivatives and their applications to illustrate the potential of the class of compounds to which this compound belongs.

Potential in Advanced Materials Science

The application of urea derivatives extends beyond pharmaceuticals into the realm of advanced materials science. nih.gov The urea linkage is a key component in the formation of polyureas and poly(urethane-urea)s, polymers known for their excellent mechanical properties, durability, and thermal stability. rsc.orgnih.govmdpi.com These characteristics make them suitable for a wide range of applications, including coatings, elastomers, and fibers.

The specific structure of this compound suggests its potential as a monomer or a modifying agent in the synthesis of novel polymers. The cyclohexyl group can impart rigidity and improve the thermal properties of a polymer chain. The presence of sulfur atoms in the 1,3-dithiane ring could introduce unique optical or electronic properties, as well as enhance the polymer's refractive index. Furthermore, the hydrogen bonding capabilities of the urea group can lead to the formation of self-assembling supramolecular structures, a desirable feature in the design of "smart" materials that respond to external stimuli.

While direct research on the incorporation of this compound into polymers is not yet prevalent, the broader class of dicyclohexylurea derivatives has been shown to form organogels, demonstrating the potential for creating soft materials with applications in areas such as dye absorption and anion sensing. mdpi.com This suggests that with appropriate chemical modification, this compound could be a building block for functional materials with tailored properties.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H20N2OS2 |

| Molecular Weight | 260.42 g/mol |

| Boiling Point | 490.6°C at 760 mmHg |

| Flash Point | 250.5°C |

| Density | 1.21 g/cm³ |

| Refractive Index | 1.588 |

Data sourced from publicly available chemical databases. lookchem.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.